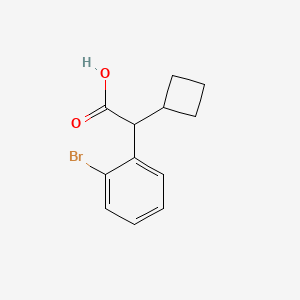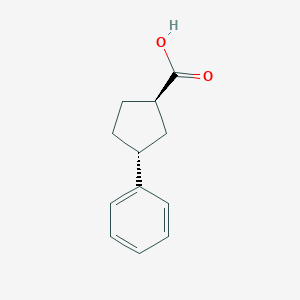
Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid, also known as (R)-3-phenylcyclopentanecarboxylic acid, is an organic compound that has been used as a chiral building block in the synthesis of various drugs and natural products. This compound has been extensively studied due to its potential applications in the pharmaceutical, agricultural, and medical fields. The synthesis and mechanism of action of (R)-3-phenylcyclopentanecarboxylic acid, as well as its biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions, will be discussed in
Mecanismo De Acción
The mechanism of action of (R)-3-phenylcyclopentanecarboxylic acid is not yet fully understood. However, it is believed that this compound has a variety of physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, (R)-3-phenylcyclopentanecarboxylic acid has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
(R)-3-phenylcyclopentanecarboxylic acid has been studied for its potential biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzymes COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. In addition, (R)-3-phenylcyclopentanecarboxylic acid has been shown to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are pro-inflammatory mediators. Furthermore, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (R)-3-phenylcyclopentanecarboxylic acid in laboratory experiments include its high reactivity, low cost, and high yield. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not water-soluble, and it is not stable in acidic conditions. In addition, this compound is not commercially available, and it must be synthesized in the laboratory.
Direcciones Futuras
There are several potential future directions for research on (R)-3-phenylcyclopentanecarboxylic acid. One potential direction is to further investigate the biochemical and physiological effects of this compound, as well as its potential applications in the pharmaceutical, agricultural, and medical fields. Another potential direction is to develop new synthesis methods for this compound that are more efficient and cost-effective. Furthermore, further research could be done to investigate the mechanism of action of this compound, as well as its potential side effects. Finally, further research could be done to investigate the potential use of (R)-3-phenylcyclopentanecarboxylic acid as an inhibitor of enzymes involved in the production of pro-inflammatory mediators.
Métodos De Síntesis
The synthesis of (R)-3-phenylcyclopentanecarboxylic acid begins with the reaction of racemic 1-phenyl-3-methylcyclopentane with ethyl chloroformate, followed by hydrolysis of the ester. This reaction yields (R)-3-phenylcyclopentanecarboxylic acid in a yield of up to 97%. This synthesis has been used in the synthesis of various natural products and drugs, such as the anti-inflammatory drug celecoxib and the anticonvulsant drug pregabalin.
Aplicaciones Científicas De Investigación
(R)-3-phenylcyclopentanecarboxylic acid has been studied for its potential applications in the pharmaceutical, agricultural, and medical fields. In the pharmaceutical field, (R)-3-phenylcyclopentanecarboxylic acid has been used as a chiral building block in the synthesis of various drugs, such as celecoxib and pregabalin. In the agricultural field, (R)-3-phenylcyclopentanecarboxylic acid has been studied for its potential use as a fungicide. In the medical field, (R)-3-phenylcyclopentanecarboxylic acid has been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
(1R,3R)-3-phenylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOLSKRVZNXDNU-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1932211-29-4 |
Source


|
| Record name | rac-(1R,3R)-3-phenylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


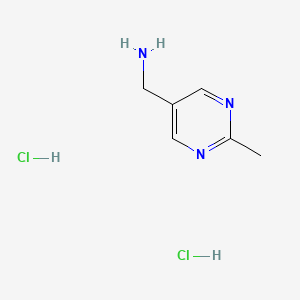
![N-[4-(2-Pyrazinylthio)phenyl]acetamide](/img/structure/B6619210.png)

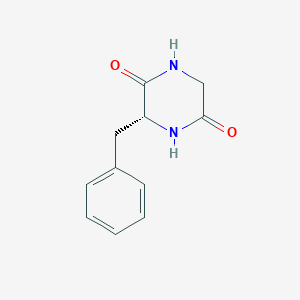


![3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone](/img/structure/B6619251.png)
![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)
![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)
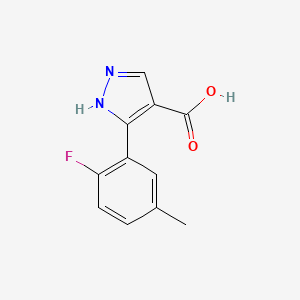
![4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde](/img/structure/B6619299.png)
